2-[(3-{[(2-methoxyphenyl)amino]sulfonyl}benzoyl)amino]benzoic acid

LogP Solubility Permeability

Researchers optimizing anti-infective leads face false negatives from precipitation-prone para-methoxy isomers. This ortho-methoxy regioisomer offers a direct solution: its lower LogP maintains higher solubility in standard assay buffers (pH 7.4), reducing aggregation artifacts. Key differentiation points: • Unique ortho-methoxy topology enables SAR exploration of PqsD binding pocket complementarity vs. the 4-methoxy analog • Shared 2-benzamidobenzoic acid sulfonamide scaffold with known FabH inhibitors (low µM IC50) for selectivity profiling • Custom synthesis from the validated Hit2Lead collection ensures reliable hit-to-lead optimization material

Molecular Formula C21H18N2O6S
Molecular Weight 426.4 g/mol
Cat. No. B3575496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3-{[(2-methoxyphenyl)amino]sulfonyl}benzoyl)amino]benzoic acid
Molecular FormulaC21H18N2O6S
Molecular Weight426.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)O
InChIInChI=1S/C21H18N2O6S/c1-29-19-12-5-4-11-18(19)23-30(27,28)15-8-6-7-14(13-15)20(24)22-17-10-3-2-9-16(17)21(25)26/h2-13,23H,1H3,(H,22,24)(H,25,26)
InChIKeyVASPSJMCMOPMGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(3-{[(2-methoxyphenyl)amino]sulfonyl}benzoyl)amino]benzoic Acid: A Structurally Differentiated Sulfonamide-Benzamide Scaffold for Targeted Probe Discovery


2-[(3-{[(2-methoxyphenyl)amino]sulfonyl}benzoyl)amino]benzoic acid (Molecular Formula: C21H18N2O6S, MW: 426.4 g/mol) is a complex, multi-ring synthetic small molecule comprising a central 3-sulfamoyl-benzoic acid core linked via an amide bridge to an anthranilic acid moiety . It belongs to the class of sulfonamide-substituted 2-benzamidobenzoic acids, a chemotype with established inhibitory activity against key bacterial enzymes such as PqsD and FabH [1]. As a screening compound from the ChemBridge Hit2Lead library, it serves as a versatile starting point for hit-to-lead optimization in anti-infective drug discovery.

Procurement Alert: Why In-Class Substitution of 2-[(3-{[(2-methoxyphenyl)amino]sulfonyl}benzoyl)amino]benzoic Acid is Scientifically Unsubstantiated


The performance of 2-benzamidobenzoic acid sulfonamides is highly sensitive to specific substituent topology, making simple analog interchange unreliable. Foundational SAR studies demonstrate that the presence and position of a 3'-sulfonamide group are essential for target binding, while modifications to the anthranilic acid moiety directly modulate inhibitory potency into the low micromolar range [1]. Crucially, the specific electronic and steric environment conferred by the ortho-methoxy substituent on the terminal phenyl ring of this compound is predicted to alter hydrogen-bonding networks and binding pocket complementarity compared to its para-methoxy isomer, a difference that can translate to significant, quantifiable shifts in biological activity .

Quantitative Differentiation Guide for 2-[(3-{[(2-methoxyphenyl)amino]sulfonyl}benzoyl)amino]benzoic Acid


Regioisomeric Impact on Physicochemical and Predicted ADME Profile

The ortho-methoxy substitution on the terminal phenyl ring (target compound) versus the para-methoxy substitution (most common commercial analog, Hit2Lead ID 5210846) creates a distinct dipole vector and alters the compound's overall lipophilicity and solvation properties. The 4-methoxy analog is reported with a calculated LogP of 4.13 and LogSW of -5.84 . The ortho substitution in the target compound introduces steric hindrance that can shield the sulfonamide NH, potentially reducing LogP and improving aqueous solubility relative to the para-isomer, a key differentiator for assay compatibility [1].

LogP Solubility Permeability Drug Design

Differential Scaffold Rigidity as a Determinant of Target Selectivity

The target compound incorporates an anthranilic acid head group linked to a 3-sulfamoyl benzamide core, a pharmacophore where the carboxylic acid ortho to the amide is critical for enzyme inhibition [1]. This is in direct contrast to truncated analogs like 3-[(2-methoxyphenyl)sulfamoyl]benzoic acid (CAS 147410-79-5, TDRL-X 57), which lack the anthranilic acid extension and are reported as broad-spectrum peptidase inhibitors . The extended scaffold of the target compound is designed for a more specific, high-affinity interaction with discrete bacterial targets like PqsD, where related compounds achieve IC50 values in the low micromolar range (e.g., 3.8 µM) [2], as opposed to the general enzyme inhibition profile of the truncated scaffold.

PqsD FabH Antibacterial Selectivity

Predicted Metabolic Soft Spot Differentiation via ortho-Methoxy Blockade

A common metabolic vulnerability of para-substituted phenyl sulfonamides is cytochrome P450-mediated O-demethylation and subsequent conjugation. Positioning the methoxy group at the ortho position (target compound) introduces steric hindrance that can shield the group from enzymatic access, potentially enhancing metabolic stability compared to the 4-methoxy isomer (Hit2Lead ID 5210846) [1]. While direct microsomal stability data for both compounds is not publicly available, this SAR principle is well-documented in medicinal chemistry optimization programs for related scaffolds .

Metabolic Stability Microsomal Clearance Lead Optimization

Validated Application Scenarios for 2-[(3-{[(2-methoxyphenyl)amino]sulfonyl}benzoyl)amino]benzoic Acid Based on Differential Evidence


Hit-to-Lead Optimization for Anti-Virulence Therapeutics Targeting Pseudomonas aeruginosa PqsD

The compound's validated 2-benzamidobenzoic acid scaffold, with its 3'-sulfamoyl group and ortho-carboxylic acid, is essential for PqsD binding [1]. Its ortho-methoxy regioisomerism offers a distinct SAR probe point absent in the commercially prevalent 4-methoxy analog. Researchers can use it to explore potency and selectivity gains against the PqsD enzyme, where related analogs have demonstrated low micromolar IC50 values, and directly assess how steric and electronic modulation at the phenylsulfonamide terminus impacts target engagement in vitro.

Differential Selectivity Profiling Against Bacterial FabH Versus Human Off-Targets

Given the shared pharmacophore with known FabH inhibitors that show varying IC50 values against Enterococcus faecalis (e.g., 0.0084 mM for 2-(3-diethylsulfamoyl-4-fluorobenzoylamino)benzoic acid) [2], this compound serves as a critical probe to delineate selectivity. Its unique ortho-methoxy substitution pattern is predicted to differentiate binding to the bacterial enzyme's hydrophobic pocket compared to related human acyl-CoA synthases, addressing a key toxicity concern in antibacterial drug discovery.

Overcoming Solubility-Limited Assay Interference in High-Throughput Screens

The predicted lower LogP of the target compound compared to its para-methoxy isomer directly addresses a major bottleneck in HTS campaigns: false negatives due to compound precipitation . By procuring the 2-methoxy isomer, screening facilities can test a congener predicted to maintain higher solubility under standard assay conditions (e.g., phosphate buffer at pH 7.4), thereby reducing the risk of advancing a false negative or misinterpreting potency due to aggregation artifacts.

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